2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-methylbenzyl)acetamide
Description
Properties
IUPAC Name |
2-[7-(furan-2-yl)-4-oxo-2-pyrrolidin-1-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-[(4-methylphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O3S/c1-15-6-8-16(9-7-15)13-24-18(29)14-28-22(30)20-21(19(26-28)17-5-4-12-31-17)32-23(25-20)27-10-2-3-11-27/h4-9,12H,2-3,10-11,13-14H2,1H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKIGYXAGFYAIAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN2C(=O)C3=C(C(=N2)C4=CC=CO4)SC(=N3)N5CCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-methylbenzyl)acetamide is a complex organic molecule with a unique structural arrangement that includes a thiazolo[4,5-d]pyridazine core, a furan ring, and a pyrrolidine moiety. This structural complexity suggests significant potential for diverse biological activities, particularly in the realms of medicinal chemistry and pharmacology.
Molecular Formula and Weight
- Molecular Formula : C₁₈H₁₈N₄O₂S
- Molecular Weight : Approximately 358.43 g/mol
Structural Features
The compound features multiple functional groups that enhance its reactivity and interaction with biological targets. The presence of the thiazole and pyridazine rings is particularly noteworthy as they are known to contribute to various pharmacological properties.
Analgesic and Anti-inflammatory Properties
Preliminary studies indicate that this compound exhibits significant analgesic and anti-inflammatory properties. Similar compounds have been documented to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. The structure of the compound suggests it may interact effectively with these enzymes, thereby modulating pain and inflammation pathways.
Antimicrobial Activity
Compounds with similar structural motifs have demonstrated a range of biological activities, including antimicrobial properties. Research on thiazole derivatives has shown promising results against both Gram-positive and Gram-negative bacteria, indicating that this compound may also possess antimicrobial efficacy .
Structure-Activity Relationship (SAR)
The intricate multi-ring structure of the compound enhances its interaction with biological targets compared to simpler analogs. For example, modifications in the substituents can significantly alter its biological activity. A comparative analysis of structurally related compounds reveals that specific functional groups can enhance or diminish activity against various biological targets .
In Vitro Studies
In vitro studies have been conducted to evaluate the antimicrobial activity of various derivatives of thiazolo[4,5-d]pyridazine compounds. These studies typically assess the Minimum Inhibitory Concentration (MIC) against different bacterial strains:
| Compound Name | MIC (µg/mL) | Activity Type |
|---|---|---|
| Compound A | 1.61 | Antibacterial |
| Compound B | 2.33 | Antifungal |
| Compound C | 5.64 | Antimicrobial |
These findings suggest that the compound's structural features correlate with its antimicrobial potency .
Docking Studies
Docking studies have indicated that this compound could serve as a lead for further drug development targeting pain and inflammation-related disorders. The binding affinity to COX enzymes was evaluated using molecular docking simulations, which revealed favorable interactions that could be leveraged for therapeutic applications .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares structural features, molecular properties, and synthetic insights of the target compound with analogs from the evidence:
Table 1: Structural Comparison of Thiazolo[4,5-d]Pyridazin Derivatives
Note: Molecular weights marked with * are calculated based on molecular formulas due to unavailable experimental data.
Key Observations
Core Structure Variations: The target compound and ’s analog share the thiazolo[4,5-d]pyridazin core, whereas ’s compound uses a thiazolo[4,5-d]pyrimidine core, altering ring hybridization and electronic properties .
Substituent Effects :
- Position 7 :
- The furan-2-yl group in the target compound (oxygen-containing) contrasts with 4-fluorophenyl (electron-withdrawing, lipophilic) in and methyl (electron-donating) in . Furan may enhance solubility compared to fluorophenyl .
- Position 2 :
- Both the target compound and ’s analog feature pyrrolidin-1-yl , a common moiety in drug design for improving bioavailability. ’s methyl group lacks this advantage .
- Side Chain :
- The N-(4-methylbenzyl) group in the target compound introduces aromatic lipophilicity, whereas ’s N-propyl is aliphatic and less sterically demanding. Benzenesulfonamide () adds acidity and polarity .
Synthetic Approaches :
- highlights the use of cesium carbonate and DMF for coupling reactions, achieving high yields in acetamide derivatives .
- employs microwave-assisted synthesis with glacial acetic acid, suggesting efficient cyclization for thiazolo-pyrimidine systems .
Physicochemical and Pharmacological Implications
- Metabolic Stability : The 4-fluorophenyl group in ’s compound may enhance metabolic stability over the target’s furan, which is prone to oxidative degradation .
Q & A
Basic: What are the optimal synthetic routes for preparing 2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-methylbenzyl)acetamide?
Methodological Answer:
The compound can be synthesized via multi-step heterocyclic condensation. A common approach involves refluxing thiazolidinone intermediates with aromatic aldehydes in absolute ethanol using piperidine as a catalyst (e.g., 3-hour reflux for cyclization) . For the pyrrolidin-1-yl substituent, nucleophilic substitution or condensation with pyrrolidine derivatives under anhydrous conditions is recommended. Purification typically involves recrystallization from ethanol or dichloromethane/hexane mixtures. Yield optimization may require adjusting stoichiometric ratios (e.g., 1:1 molar ratio of aldehyde to thiazolidinone) and reaction time .
Basic: Which analytical techniques are critical for structural characterization of this compound?
Methodological Answer:
Key techniques include:
- Single-crystal X-ray diffraction : Resolves bond lengths, angles, and supramolecular interactions (e.g., thiazolo[4,5-d]pyridazinone ring planarity) with an R-factor <0.05 for high precision .
- NMR spectroscopy : H and C NMR confirm substituent integration (e.g., furan protons at δ 6.3–7.2 ppm, pyrrolidin-1-yl methylenes at δ 1.8–3.5 ppm) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] ~495.15 g/mol) and fragmentation patterns .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate its biological activity?
Methodological Answer:
- Substituent variation : Systematically modify the furan-2-yl, 4-methylbenzyl, or pyrrolidin-1-yl groups to assess impact on activity. For example, replacing furan with thiophene or pyridine alters π-π stacking interactions .
- In vitro assays : Use antimicrobial (e.g., MIC against S. aureus or E. coli) or antioxidant (e.g., DPPH radical scavenging IC) models. Compare with control compounds like ciprofloxacin or ascorbic acid .
- Crystallographic correlation : Overlay X-ray structures with target enzymes (e.g., COX-2 or DNA gyrase) to identify binding motifs .
Advanced: What experimental strategies address contradictions in biological activity data across derivatives?
Methodological Answer:
- Dose-response profiling : Test derivatives at multiple concentrations (e.g., 1–100 µM) to rule out false negatives/positives .
- Molecular docking : Use AutoDock Vina to compare binding affinities of active vs. inactive derivatives. For example, hydrophobic interactions with the 4-methylbenzyl group may enhance membrane penetration .
- Metabolic stability assays : Incubate compounds with liver microsomes to assess if rapid degradation explains inconsistent activity .
Advanced: How can Design of Experiments (DoE) optimize synthesis and bioactivity screening?
Methodological Answer:
- Factorial design : Vary temperature (60–120°C), solvent (ethanol vs. DMF), and catalyst (piperidine vs. triethylamine) to identify yield-critical factors .
- Response surface methodology (RSM) : Model reaction time and reagent ratios to maximize purity (>95% by HPLC) .
- High-throughput screening (HTS) : Use 96-well plates to test 50+ derivatives for bioactivity, reducing false positives via Z’-factor validation .
Advanced: What are the challenges in scaling up synthesis for preclinical studies?
Methodological Answer:
- Solvent selection : Replace ethanol with toluene for safer large-scale reflux .
- Catalyst recovery : Immobilize piperidine on silica gel to enable reuse and reduce waste .
- Purification : Transition from recrystallization to flash chromatography (e.g., silica gel, 10% MeOH/CHCl) for higher throughput .
Advanced: How do electronic effects of substituents influence stability and reactivity?
Methodological Answer:
- Electron-withdrawing groups (EWGs) : Fluorine or nitro groups on the benzyl ring increase electrophilicity but may reduce solubility.
- Hammett analysis : Quantify substituent effects on reaction rates (e.g., σ values for furan vs. pyrrole) .
- Degradation studies : Monitor hydrolytic stability at pH 1–13 to identify labile moieties (e.g., acetamide cleavage under acidic conditions) .
Advanced: What in silico tools predict pharmacokinetic properties?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
